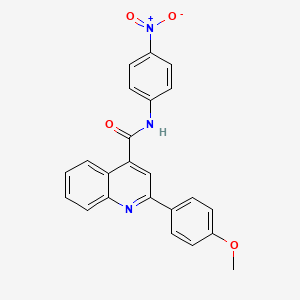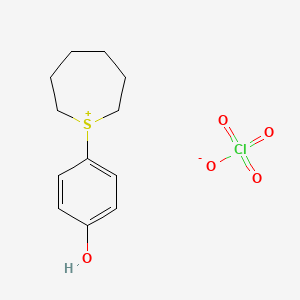
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea, also known as MPPU, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the endoplasmic reticulum of cells. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases. The purpose of
Mechanism of Action
The mechanism of action of MPU is thought to be related to its selective antagonism of the sigma-1 receptor. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases. By blocking the activity of this receptor, MPU may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
MPU has been shown to have a variety of biochemical and physiological effects in animal models. For example, it has been shown to reduce the release of neurotransmitters, such as glutamate and dopamine, which are involved in pain perception and addiction. Additionally, MPU has been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. Finally, MPU has been shown to reduce the production of reactive oxygen species, which are involved in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of MPU is that it is a selective antagonist of the sigma-1 receptor, which means that it may have fewer off-target effects than other compounds that target this receptor. Additionally, MPU has been shown to have a good safety profile in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of MPU is that it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on MPU. One area of interest is the development of more potent and selective antagonists of the sigma-1 receptor, which may have improved therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing regimen for MPU and to evaluate its safety and efficacy in human clinical trials. Finally, MPU may have potential applications in other areas of research, such as cancer biology and stem cell research, and further studies are needed to explore these possibilities.
Synthesis Methods
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea can be synthesized using a variety of methods, including the reaction of 4-methylphenylisocyanate with 3-phenylpropylamine in the presence of a base, such as triethylamine. The resulting product can be purified using standard techniques, such as column chromatography or recrystallization. The purity of the final product can be confirmed using spectroscopic techniques, such as nuclear magnetic resonance (NMR) or mass spectrometry.
Scientific Research Applications
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea has been studied for its potential use in a variety of scientific research applications. For example, it has been shown to have analgesic effects in animal models of pain, suggesting that it may be useful for the treatment of chronic pain conditions. Additionally, MPU has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Finally, MPU has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of these diseases.
properties
IUPAC Name |
1-(4-methylphenyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-9-11-16(12-10-14)19-17(20)18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIGASSRLGSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)
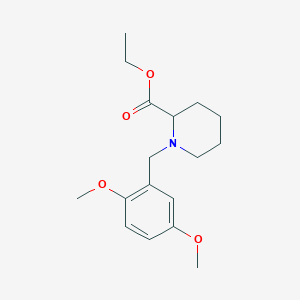
![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
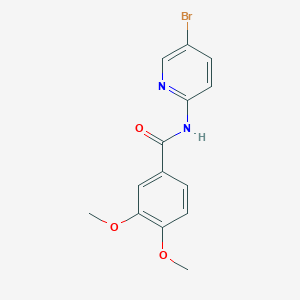
![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
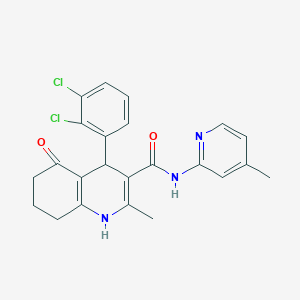
![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)
![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)

